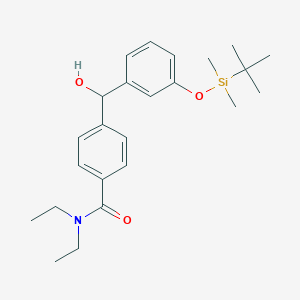

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide

Descripción general

Descripción

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, yielding high purity products .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF, DMF

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide is utilized in various scientific research fields:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is involved in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is employed in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide involves the interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides stability and protects reactive hydroxyl groups, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for the compound’s effectiveness in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- **4-((Tert-butyldimethylsilyl)oxy)methyl)aniline

- 4-(Tert-butyldimethylsilyl)oxy-1-butanol

- (Tert-butyldimethylsilyl)oxyacetaldehyde

Uniqueness

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide stands out due to its unique combination of stability and reactivity. The presence of the TBDMS group enhances its resistance to hydrolysis and oxidation, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo selective reactions makes it valuable in the development of pharmaceuticals and fine chemicals .

Actividad Biológica

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide, often referred to as TBDMS-phenol derivative, is a complex organic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C19H29N1O3Si1

- CAS Number : 155765-75-6

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances stability and provides protection for reactive sites, facilitating selective chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The TBDMS group not only stabilizes the molecule but also allows for selective reactivity at other functional groups, which is crucial for its effectiveness in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anticancer Potential : Some research has indicated that derivatives of TBDMS compounds can exhibit anticancer activity by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |

| Antioxidant Activity | Exhibits properties that reduce oxidative stress in vitro. | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines; further studies needed for clinical relevance. |

Case Study Analysis

A recent study investigated the effects of this compound on human cancer cell lines. The findings demonstrated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response. The mechanism was linked to the compound's ability to induce cellular stress leading to apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves protecting hydroxyl groups using TBDMS chloride under basic conditions. This synthetic route allows for high yields and purity, making it suitable for further applications in pharmaceutical development.

Industrial Applications

In addition to its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it valuable in developing enzyme inhibitors and receptor modulators.

Propiedades

IUPAC Name |

4-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-hydroxymethyl]-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3Si/c1-8-25(9-2)23(27)19-15-13-18(14-16-19)22(26)20-11-10-12-21(17-20)28-29(6,7)24(3,4)5/h10-17,22,26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUFTNGXEFKADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.